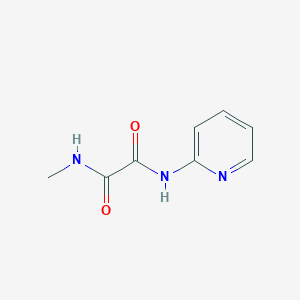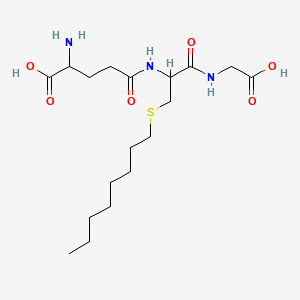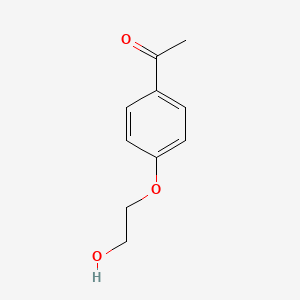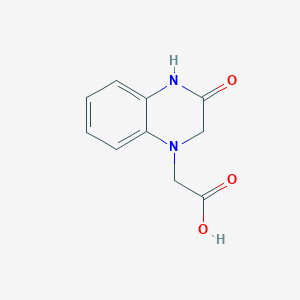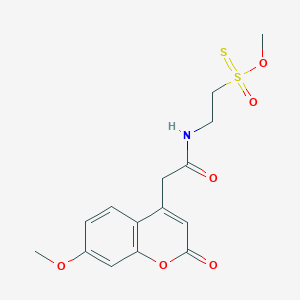
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide
Vue d'ensemble
Description
2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide, commonly known as MOCET, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of chromen-4-one, a type of heterocyclic compound, and is structurally similar to other compounds such as 7-methoxy-2-oxochromen-4-yl acetate and 7-methoxy-2-oxochromen-4-yl thioacetate. MOCET is of particular interest due to its unique properties and potential applications in various fields of scientific research.
Applications De Recherche Scientifique
MOCET has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other compounds, as a fluorescent label for the detection of proteins, and as a substrate for the study of enzyme kinetics. Additionally, it has been used in the study of the mechanism of action of various drugs, as well as in the study of the biochemical and physiological effects of various compounds.
Mécanisme D'action
MOCET is thought to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It is also thought to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Effets Biochimiques Et Physiologiques
MOCET has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. It has also been shown to act as an agonist of certain receptors, such as the serotonin 5-HT2A receptor, which is involved in the regulation of mood and behavior. Additionally, it has been shown to have antioxidant, anti-inflammatory, and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
MOCET has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is relatively inexpensive and can be used in a variety of experiments. However, it is important to note that it is not approved for use in humans and should only be used in laboratory experiments.
Orientations Futures
The potential applications of MOCET are numerous and there are a variety of future directions for research. These include further research into the biochemical and physiological effects of MOCET, as well as research into the potential uses of MOCET in drug development. Additionally, further research into the mechanism of action of MOCET and its potential therapeutic applications is warranted. Finally, further research into the synthesis of MOCET and its potential uses as a fluorescent label for the detection of proteins is also of interest.
Propriétés
IUPAC Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-20-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,23)21-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGMKGDMTFRXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405568 | |
| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methoxysulfonothioylethyl)acetamide | |
CAS RN |
887406-79-3 | |
| Record name | N-[2-Methanethiosulfonylethyl]-7-methoxycoumarin-4-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



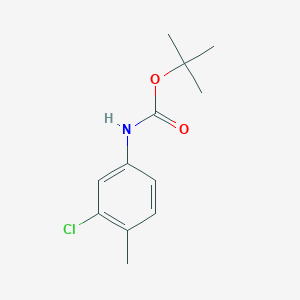
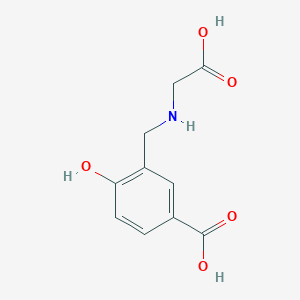
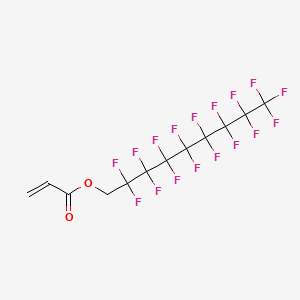
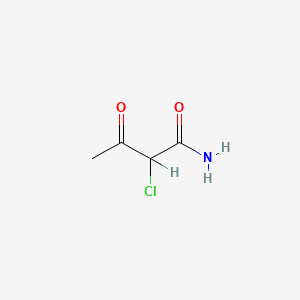
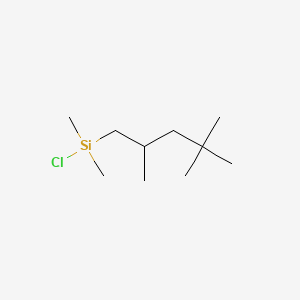
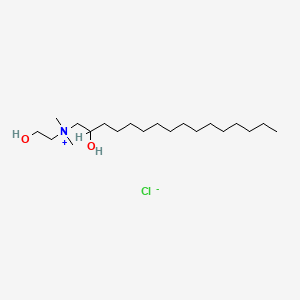
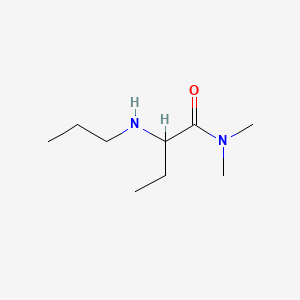
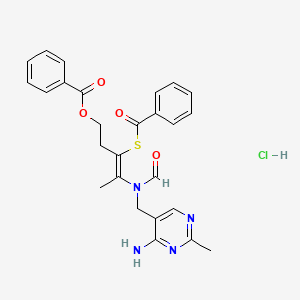
![(2S)-4-amino-N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1598241.png)
